2-アミノ-4-(トリフルオロメチル)ベンゾヒドラジド

概要

説明

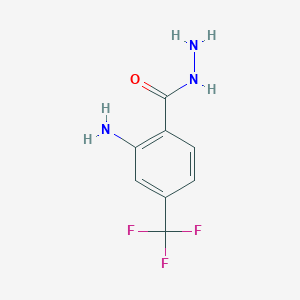

2-Amino-4-(trifluoromethyl)benzohydrazide is an organic compound with the molecular formula C8H8F3N3O. It is characterized by the presence of an amino group, a trifluoromethyl group, and a benzohydrazide moiety.

科学的研究の応用

2-Amino-4-(trifluoromethyl)benzohydrazide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an inhibitor of protein tyrosine phosphatase 1B, which is a target for diabetes and obesity treatments.

Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

生化学分析

Biochemical Properties

2-Amino-4-(trifluoromethyl)benzohydrazide plays a significant role in biochemical reactions, primarily as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor, thus playing a crucial role in glucose homeostasis. By inhibiting PTP1B, 2-Amino-4-(trifluoromethyl)benzohydrazide enhances insulin signaling, which can be beneficial in the treatment of conditions such as type 2 diabetes and obesity

Cellular Effects

2-Amino-4-(trifluoromethyl)benzohydrazide has been shown to influence various types of cells and cellular processes. In particular, it enhances insulin signaling in adipocytes and hepatocytes by inhibiting PTP1B. This leads to increased glucose uptake and improved insulin sensitivity. Furthermore, 2-Amino-4-(trifluoromethyl)benzohydrazide affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in glucose metabolism and insulin signaling, thereby influencing cellular functions related to energy homeostasis.

Molecular Mechanism

The molecular mechanism of action of 2-Amino-4-(trifluoromethyl)benzohydrazide involves its binding to the active site of protein tyrosine phosphatase 1B (PTP1B), thereby inhibiting its enzymatic activity This inhibition prevents the dephosphorylation of the insulin receptor, leading to sustained insulin signalingThe compound’s ability to modulate gene expression also contributes to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-(trifluoromethyl)benzohydrazide have been observed to change over time. In vitro studies have shown that prolonged exposure to 2-Amino-4-(trifluoromethyl)benzohydrazide can lead to sustained inhibition of PTP1B and enhanced insulin signaling. The potential degradation of the compound and its long-term impact on cellular processes in vivo remain areas of active research.

Dosage Effects in Animal Models

The effects of 2-Amino-4-(trifluoromethyl)benzohydrazide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and improve glucose homeostasis without causing significant adverse effects. At higher doses, potential toxic effects may be observed, including hepatotoxicity and alterations in metabolic parameters. It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

2-Amino-4-(trifluoromethyl)benzohydrazide is involved in metabolic pathways related to glucose metabolism and insulin signaling. By inhibiting protein tyrosine phosphatase 1B (PTP1B), the compound enhances insulin signaling and promotes glucose uptake in cells. Additionally, it may interact with other enzymes and cofactors involved in metabolic processes, although further research is needed to fully elucidate these interactions. The compound’s effects on metabolic flux and metabolite levels are also areas of ongoing investigation.

Transport and Distribution

The transport and distribution of 2-Amino-4-(trifluoromethyl)benzohydrazide within cells and tissues are critical for its biochemical effects. The compound is likely transported into cells via specific transporters or binding proteins, although the exact mechanisms remain to be determined. Once inside the cells, 2-Amino-4-(trifluoromethyl)benzohydrazide may accumulate in specific cellular compartments, influencing its localization and activity. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Amino-4-(trifluoromethyl)benzohydrazide plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with its target enzymes and proteins. The precise subcellular localization of 2-Amino-4-(trifluoromethyl)benzohydrazide and its impact on cellular function are areas of active research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(trifluoromethyl)benzohydrazide typically involves the reaction of 2-Amino-4-(trifluoromethyl)benzoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of 2-Amino-4-(trifluoromethyl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

2-Amino-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or nitroso derivatives, while substitution reactions can introduce various functional groups into the molecule.

作用機序

The mechanism of action of 2-Amino-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. For instance, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing its dephosphorylation activity. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity.

類似化合物との比較

Similar Compounds

2-Amino-4-(trifluoromethyl)benzenethiol: Similar in structure but contains a thiol group instead of a hydrazide group.

4-Amino-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a hydrazide group.

Uniqueness

2-Amino-4-(trifluoromethyl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

生物活性

2-Amino-4-(trifluoromethyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-4-(trifluoromethyl)benzohydrazide can be represented as follows:

- Molecular Formula : C8H8F3N3O

- Molecular Weight : 215.17 g/mol

- CAS Number : 1228794-36-2

The biological activity of 2-Amino-4-(trifluoromethyl)benzohydrazide is primarily attributed to its ability to inhibit various enzymes, particularly cholinesterases. The trifluoromethyl group enhances the lipophilicity and electronic properties of the molecule, facilitating its interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of cholinesterases, which are crucial for neurotransmission. The inhibition profile has been assessed using Ellman's spectrophotometric method, revealing significant activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 2-Amino-4-(trifluoromethyl)benzohydrazide | 46.8 - 137.7 | 19.1 - 881.1 |

| Rivastigmine (control) | ~10 | ~20 |

These values indicate that some derivatives exhibit lower IC50 values than rivastigmine, a clinically used cholinesterase inhibitor .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Studies have reported its effectiveness against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) values for selected derivatives:

| Compound | MIC against M. tuberculosis (µM) | MIC against MRSA (µM) |

|---|---|---|

| Derivative A | 125 | 250 |

| Derivative B | 250 | 500 |

These findings suggest that modifications to the hydrazide structure can enhance antibacterial efficacy .

Cytotoxicity and Anticancer Properties

Preliminary cytotoxicity assays indicate that some derivatives of 2-Amino-4-(trifluoromethyl)benzohydrazide possess anticancer properties by inducing apoptosis in cancer cell lines.

Case Studies

-

Study on Cholinesterase Inhibition :

A study demonstrated that hydrazone derivatives synthesized from 2-Amino-4-(trifluoromethyl)benzohydrazide exhibited dual inhibition of AChE and BuChE, with some compounds showing comparable or superior activity to existing drugs like rivastigmine . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial activity of various derivatives against Mycobacterium species, revealing significant inhibition rates that suggest potential use in treating tuberculosis .

特性

IUPAC Name |

2-amino-4-(trifluoromethyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O/c9-8(10,11)4-1-2-5(6(12)3-4)7(15)14-13/h1-3H,12-13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOLDFRTBUUFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。